molecular formula C13H30O3Si B14327593 Triethoxy(3-ethylpentan-3-yl)silane CAS No. 109144-57-2

Triethoxy(3-ethylpentan-3-yl)silane

Cat. No.: B14327593
CAS No.: 109144-57-2
M. Wt: 262.46 g/mol
InChI Key: VQMZCCWMJZIQQQ-UHFFFAOYSA-N
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Description

Triethoxy(3-ethylpentan-3-yl)silane is an organosilicon compound with the molecular formula C11H26O3Si. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy(3-ethylpentan-3-yl)silane typically involves the reaction of 3-ethylpentan-3-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

3ethylpentan3ol+HSi(OC2H5)3Triethoxy(3ethylpentan3yl)silane+H2O3-ethylpentan-3-ol + HSi(OC_2H_5)_3 \rightarrow this compound + H_2O 3−ethylpentan−3−ol+HSi(OC2​H5​)3​→Triethoxy(3−ethylpentan−3−yl)silane+H2​O

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high-quality output.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding silanols and siloxanes.

    Reduction: It can act as a reducing agent in various organic transformations, particularly in the reduction of carbonyl compounds.

    Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as cobalt(II) chloride and copper are often used in reduction reactions.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds such as alcohols.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Triethoxy(3-ethylpentan-3-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Triethoxy(3-ethylpentan-3-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation reactions that link the silane to the surface. The molecular targets include hydroxyl groups on silica surfaces, leading to the formation of stable siloxane bonds.

Comparison with Similar Compounds

    Triethoxysilane: Similar in structure but lacks the 3-ethylpentan-3-yl group, making it less bulky and potentially less reactive in certain applications.

    Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, which can influence its reactivity and solubility.

Uniqueness: Triethoxy(3-ethylpentan-3-yl)silane is unique due to its bulky 3-ethylpentan-3-yl group, which can provide steric hindrance and influence the compound’s reactivity and bonding properties. This makes it particularly useful in applications requiring strong and stable surface attachments.

Properties

CAS No.

109144-57-2

Molecular Formula

C13H30O3Si

Molecular Weight

262.46 g/mol

IUPAC Name

triethoxy(3-ethylpentan-3-yl)silane

InChI

InChI=1S/C13H30O3Si/c1-7-13(8-2,9-3)17(14-10-4,15-11-5)16-12-6/h7-12H2,1-6H3

InChI Key

VQMZCCWMJZIQQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)[Si](OCC)(OCC)OCC

Origin of Product

United States

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